molecular formula C10H16O3 B8115941 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid

2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid

Cat. No.: B8115941
M. Wt: 184.23 g/mol
InChI Key: DJKQIAOCUVYXFZ-DUXPYHPUSA-N
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Description

2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid is an organic compound characterized by the presence of a cyclooctene ring attached to an acetic acid moiety through an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid typically involves the reaction of cyclooct-3-en-1-ol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ether linkage between the alcohol and the chloroacetic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation may be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclooctene ring to a cyclooctane ring.

    Substitution: The ether linkage can be targeted for substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of cyclooct-3-en-1-one or cyclooct-3-en-1-carboxylic acid.

    Reduction: Formation of 2-[(cyclooctyl)oxy]acetic acid.

    Substitution: Formation of various ether derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The cyclooctene ring and ether linkage may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Cyclooct-3-en-1-ol: A precursor in the synthesis of 2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid.

    Cyclooct-3-en-1-carboxylic acid: A structurally related compound with a carboxylic acid group directly attached to the cyclooctene ring.

    2-[(Cyclooctyl)oxy]acetic acid: A reduced form of the compound with a cyclooctane ring.

Uniqueness

This compound is unique due to the presence of both a cyclooctene ring and an ether linkage, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(3E)-cyclooct-3-en-1-yl]oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-10(12)8-13-9-6-4-2-1-3-5-7-9/h2,4,9H,1,3,5-8H2,(H,11,12)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKQIAOCUVYXFZ-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC=CC1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C/C=C/C1)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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